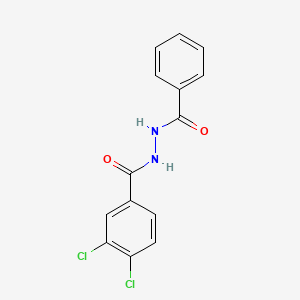![molecular formula C14H9Cl2N3O3S B5113819 2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5113819.png)
2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thioamide derivative of 4-chloro-3-nitroaniline, which has been widely used as a starting material for the synthesis of various pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to inhibit the growth of microorganisms and cancer cells by interfering with their DNA synthesis and replication.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potent antibacterial, antifungal, and antitumor activities. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide. These include:
1. Further studies to understand its mechanism of action and potential therapeutic applications in the treatment of cancer and infectious diseases.
2. Development of new derivatives of 2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide with improved pharmacological properties.
3. Investigation of its potential use as a lead compound for the development of new antibacterial and antifungal agents.
4. Studies to evaluate its potential toxicity and safety profile.
In conclusion, 2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide is a promising chemical compound with potential applications in various scientific research fields. Its potent antibacterial, antifungal, and antitumor activities make it a valuable compound for further studies. However, its potential toxicity and the need for further research to fully understand its mechanism of action should be considered.
Méthodes De Synthèse
The synthesis of 2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide involves the reaction of 4-chloro-3-nitroaniline with carbon disulfide in the presence of sodium hydroxide, followed by the reaction with 2-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antibacterial, antifungal, and antitumor activities.
Propriétés
IUPAC Name |
2-chloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O3S/c15-10-4-2-1-3-9(10)13(20)18-14(23)17-8-5-6-11(16)12(7-8)19(21)22/h1-7H,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBNZMAKCASWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methyl-3-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5113766.png)
![5-(3-nitrophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5113781.png)
![N-(1-{1-[3-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5113783.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5113797.png)
![3-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5113813.png)

![5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5113824.png)
![2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-6-nitro-1,3-benzothiazole](/img/structure/B5113829.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5113831.png)
![methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5113837.png)
![N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5113847.png)
![6-(2,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5113860.png)